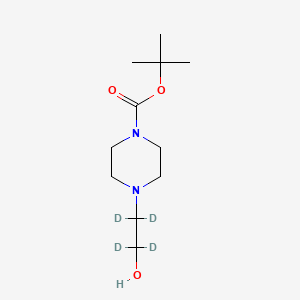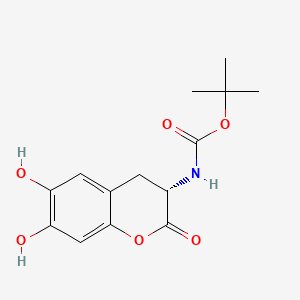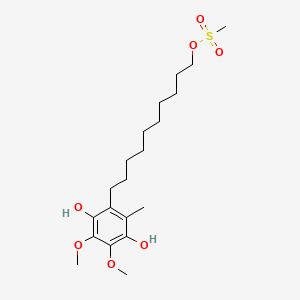
1-Boc-4-(2-hydroxyethyl-d4)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(2-hydroxyethyl-d4)piperazine is a deuterium-labeled derivative of 1-Boc-4-(2-hydroxyethyl)piperazine. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic profiling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(2-hydroxyethyl-d4)piperazine typically involves the deuteration of 1-Boc-4-(2-hydroxyethyl)piperazine. The process begins with the protection of the piperazine nitrogen using a tert-butoxycarbonyl (Boc) group. The hydroxyethyl group is then introduced, followed by the incorporation of deuterium atoms. This can be achieved through various methods, including the use of deuterated reagents or catalytic exchange with deuterium gas .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-4-(2-hydroxyethyl-d4)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form various derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1-Boc-4-(2-hydroxyethyl-d4)piperazine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding metabolic pathways and identifying metabolites.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Clinical Diagnostics: Employed in imaging and diagnostic techniques.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(2-hydroxyethyl-d4)piperazine involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the metabolic pathways by altering the rate of enzymatic reactions. This can provide insights into the pharmacokinetics and dynamics of drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-(2-hydroxyethyl)piperazine: The non-deuterated version of the compound.
1-(2-Hydroxyethyl)piperazine: Lacks the Boc protection group.
4-(2-Hydroxyethyl)piperazine-1-carboxylate: Another derivative with different functional groups
Uniqueness
1-Boc-4-(2-hydroxyethyl-d4)piperazine is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies in various scientific fields. The presence of deuterium atoms can significantly affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in research .
Propriétés
IUPAC Name |
tert-butyl 4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3/i8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXIOAYUQIITBU-LZMSFWOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)



